(4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide
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Overview
Description
(4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide is a quaternary ammonium compound known for its unique structure and properties This compound features a biphenyl group attached to a carbonylmethyl moiety, which is further linked to a dimethyl(2-hydroxyethyl)ammonium group The presence of the bromide ion balances the positive charge on the ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide typically involves the following steps:
Formation of the Biphenylcarbonylmethyl Intermediate: This step involves the reaction of biphenyl with a suitable carbonylating agent, such as phosgene or carbonyl chloride, under controlled conditions to form the biphenylcarbonylmethyl intermediate.
Quaternization Reaction: The intermediate is then reacted with dimethyl(2-hydroxyethyl)amine in the presence of a brominating agent, such as hydrobromic acid or bromine, to form the final quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or hydrocarbons.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride, sodium iodide, or other halide salts.
Major Products:
Oxidation: Biphenyl ketones, biphenyl carboxylic acids.
Reduction: Biphenyl alcohols, hydrocarbons.
Substitution: Quaternary ammonium salts with different halides.
Scientific Research Applications
(4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. Additionally, the compound can interact with proteins, affecting their structure and function. These interactions make it effective as an antimicrobial agent.
Comparison with Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst.
Uniqueness: (4-Biphenylcarbonylmethyl)dimethyl(2-hydroxyethyl)ammonium bromide is unique due to its biphenyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other quaternary ammonium compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
77985-00-3 |
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Molecular Formula |
C18H22BrNO2 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-[2-oxo-2-(4-phenylphenyl)ethyl]azanium;bromide |
InChI |
InChI=1S/C18H22NO2.BrH/c1-19(2,12-13-20)14-18(21)17-10-8-16(9-11-17)15-6-4-3-5-7-15;/h3-11,20H,12-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QSWIBFIOVMXNHP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCO)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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